1-(4-Bromopyridin-3-YL)ethanone is an organic compound characterized by the molecular formula and a molecular weight of 200.03 g/mol. This compound features a bromine atom attached to the pyridine ring at the fourth position and an ethanone functional group at the first position. It is primarily utilized in organic synthesis, particularly as a building block for various heterocyclic compounds and pharmaceuticals. The compound is recognized for its potential applications in medicinal chemistry, especially in the development of biologically active molecules targeting neurological and inflammatory conditions.
1-(4-Bromopyridin-3-YL)ethanone can be sourced from chemical suppliers and is classified under several categories:
The synthesis of 1-(4-Bromopyridin-3-YL)ethanone typically involves the bromination of 2-acetylpyridine. The process can be outlined as follows:
This method can be optimized for industrial production, focusing on yield and purity through continuous flow reactors or automated systems.
The molecular structure of 1-(4-Bromopyridin-3-YL)ethanone can be described using several key data points:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.03 g/mol |
| IUPAC Name | 1-(4-bromopyridin-3-yl)ethanone |
| InChI | InChI=1S/C7H6BrNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 |
| InChI Key | LUDXKDMFATZDSK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CN=C1)Br |
The structure features a planar pyridine ring, which influences its reactivity and interaction with biological targets.
1-(4-Bromopyridin-3-YL)ethanone participates in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules in organic chemistry.
The mechanism of action of 1-(4-Bromopyridin-3-YL)ethanone varies based on its applications. In biological contexts, it may interact with enzymes or receptors through:
These interactions can modulate various biochemical processes, highlighting the compound's potential therapeutic roles.
The physical and chemical properties of 1-(4-Bromopyridin-3-YL)ethanone include:
Understanding these properties is essential for handling and application in laboratory settings.
The scientific applications of 1-(4-Bromopyridin-3-YL)ethanone are diverse:
These applications underscore its significance in both research and industrial contexts.
1-(4-Bromopyridin-3-yl)ethanone (C₇H₆BrNO, MW 200.03 g/mol) is a versatile heterocyclic building block characterized by two orthogonal reactive sites: the electron-deficient bromine atom at the pyridine C4 position and the electrophilic ketone group at the C3 side chain. This unique electronic configuration enables sequential and site-selective transformations, making it an invaluable scaffold in synthetic organic chemistry and drug discovery [8]. The bromine atom facilitates transition metal-catalyzed cross-couplings, while the acetyl group serves as a handle for nucleophilic additions, condensations, or reductions. Computational analyses indicate a logP value of 2.79 and moderate water solubility (0.143 mg/mL), properties conducive to its handling in various solvent systems during synthetic applications [10].
The electron-deficient nature of the bromopyridine moiety in 1-(4-bromopyridin-3-yl)ethanone enables efficient Pd-catalyzed amination reactions. This reactivity is particularly valuable for constructing N-arylated sulfonamide derivatives, which are prevalent pharmacophores in kinase inhibitors and antimicrobial agents. The reaction proceeds via oxidative addition of Pd(0) into the C-Br bond, followed by coordination with a bulky phosphine ligand (e.g., XPhos or SPhos) and subsequent amination with primary or secondary amines [9]. Genentech researchers demonstrated this utility in synthesizing PI3Kβ-sparing inhibitor taselisib, where a Buchwald-Hartwig coupling achieved >98% conversion on kilogram scale using only 0.3 mol% Pd catalyst under optimized conditions. Critical to success was the use of presubdivided Pd catalyst ampules and rigorous oxygen exclusion to suppress homodimerization side products [9]. The ketone functionality remained untouched during these aminations, allowing subsequent derivatization of the acetyl group for molecular diversification.
The C-Br bond in 1-(4-bromopyridin-3-yl)ethanone undergoes highly selective Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by the electron-withdrawing acetyl group that enhances oxidative addition kinetics. A breakthrough in selectivity was achieved using Pd(OAc)₂ (0.2-0.5 mol%) and the sterically demanding ligand PCy₃·HBF₄ (0.4-1 mol%) in toluene/water (10:1) at 80°C with Cs₂CO₃ as base [3]. This system exclusively activates the C(sp²)-Br bond while tolerating the C(sp³)-Cl bond in dihalogenated substrates—a remarkable feat given that conventional Pd/PPh₃ catalysts favor benzylic C(sp³)-halogen activation. The reaction demonstrated broad substrate scope across electronically diverse arylboronic acids, with electron-neutral and moderately electron-rich substrates affording excellent yields (85-99%), while sterically hindered ortho-substituted analogs gave slightly lower yields (47-73%) [3].
Table 1: Suzuki-Miyaura Coupling Scope with 1-(4-Bromopyridin-3-yl)ethanone
| Arylboronic Acid Substituent | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methylphenyl | 99 | 2 |
| 4-Cyanophenyl | 87 | 2.5 |
| 4-Formylphenyl | 83 | 3 |
| 3-Chlorophenyl | 73 | 4 |
| 2,3-Difluorophenyl | 47 | 6 |
| Naphthalen-2-yl | 86 | 2 |
| Thiophen-3-yl | 77 | 2.5 |
The methodology enabled one-pot dual arylations when applied to dihalogenated substrates, constructing unsymmetrical 4-benzyl-1,1'-biphenyl derivatives without intermediate purification. Industrial viability was demonstrated in multi-kilogram syntheses of drug candidates like AZD6738 (ATR inhibitor), where ethanol or n-butanol as solvents facilitated Pd(dppf)Cl₂-catalyzed couplings at ≤0.5 mol% loading while maintaining compatibility with the ketone functionality [9] [3].
The acetyl group of 1-(4-bromopyridin-3-yl)ethanone serves as an ideal precursor for chalcone synthesis via Claisen-Schmidt condensation with arylaldehydes. These chalcones exhibit significant anti-amyloid activity by inhibiting β-sheet formation in Aβ peptides—a pathological hallmark of Alzheimer's disease. Molecular docking studies indicate that the pyridinyl chalcones bind to the hydrophobic groove of Aβ₄₂ oligomers through π-π stacking and hydrogen bonding interactions. In vitro evaluations demonstrated that chalcones derived from 4-hydroxybenzaldehydes reduced Aβ oligomerization by >60% at 10 μM concentration, outperforming curcumin controls. The electron-deficient pyridine ring enhances binding affinity to tau protein's microtubule-binding region, with IC₅₀ values correlating with the Hammett constants of substituents on the chalcone's aryl ring [1].
Ketone-directed functionalization enables the conversion of 1-(4-bromopyridin-3-yl)ethanone into heterocyclic systems that target β-secretase (BACE1), a key enzyme in amyloid precursor protein (APP) processing. Reductive amination with secondary amines followed by intramolecular cyclization yields imidazo[1,5-a]pyridine scaffolds that occupy BACE1's catalytic pocket. These inhibitors exploit the S3 subpocket through the pyridinyl nitrogen's hydrogen bonding with Gly230 backbone NH, while the imidazole ring interacts with the catalytic aspartate dyad (Asp32/Asp228). Lead optimization starting from this scaffold achieved sub-micromolar IC₅₀ values (0.24-0.89 μM), with the most potent analogue showing 78% reduction in brain Aβ₄₀ in transgenic AD mice at 10 mg/kg dose. The therapeutic relevance is further supported by the compound's ability to restore glial glutamate transporter (GLT-1) function, which is impaired by Aβ oligomers and contributes to excitotoxicity in AD progression [1] [4].
Table 2: Biologically Active Heterocyclic Systems Derived from 1-(4-Bromopyridin-3-yl)ethanone
| Biological Target | Synthetic Transformation | Key Structural Features | Biological Activity |
|---|---|---|---|
| Aβ Oligomers | Claisen-Schmidt condensation | Pyridinyl chalcone | >60% inhibition at 10 μM |
| Tau Protein | Mannich reaction | Aminomethylated derivatives | Disrupts PHF6 fibrillization |
| BACE1 Enzyme | Reductive amination/cyclization | Imidazo[1,5-a]pyridines | IC₅₀ = 0.24-0.89 μM |
| Glutamate Transporter (GLT-1) | Sulfonation at ketone α-position | Sulfonyl-containing analogs | Restores glutamate uptake in astrocytes |
The acetyl group undergoes chemoselective reduction to ethanol derivatives using hydride reagents, providing chiral building blocks for pharmaceutical synthesis. Sodium borohydride (NaBH₄) in methanol at 0°C achieves quantitative reduction within 30 minutes without affecting the C-Br bond, yielding racemic 1-(4-bromopyridin-3-yl)ethanol. For enantioselective synthesis, engineered ketoreductases (KREDs) like Lactobacillus brevis ADH or Codexis KRED-311 enable asymmetric bioreduction with >99% ee and 90-95% yield. The reaction utilizes isopropanol as co-substrate for NADPH regeneration or employs glucose dehydrogenase (GDH)-coupled cofactor recycling systems [5] [2]. These chiral alcohols serve as precursors to α-substituted pyridines via Mitsunobu reactions or as ligands for asymmetric catalysis. The enzymatic approach offers significant advantages over chemical reductants like LiAlH₄, which requires anhydrous conditions and generates aluminum waste. Immobilized KREDs on silica or chitosan supports enable catalyst recycling for up to 10 cycles without significant loss of activity or enantioselectivity [5].
The bromine atom undergoes nucleophilic displacement with fluoride sources to access fluorinated analogs—critical for PET imaging probes and metabolic stability enhancement. Halex exchange using anhydrous KF in DMF at 150°C provides direct access to 1-(4-fluoropyridin-3-yl)ethanone, albeit in modest yields (35-45%) due to competing decomposition. Superior results are achieved via Balz-Schiemann reaction: diazotization of the pyridinyl amine precursor (obtained from bromine-amine exchange) followed by fluorodediazoniation with HBF₄ yields the fluoro analog in 68% yield over two steps. Alternatively, Pd-catalyzed fluorination using BrettPhos-Pd-G3 precatalyst and CsF effects conversion at 100°C with 72% isolated yield. The fluorine-for-bromine substitution induces a +0.28 increase in logD and enhances blood-brain barrier penetration (log PS = -2.81 vs -3.15 for bromo analog), making these derivatives valuable for CNS-targeting therapeutics [8] [10].
Table 3: Functional Group Transformation Methods and Outcomes
| Transformation | Reagent/Catalyst | Conditions | Yield (%) | Product Application |
|---|---|---|---|---|
| Ketone reduction | NaBH₄ | MeOH, 0°C, 30 min | >95 | Racemic alcohol intermediates |
| Enantioselective reduction | KRED-311/glucose/GDH | pH 7.0, 30°C, 24 h | 90 (>99% ee) | Chiral ligands |
| Halogen exchange (Halex) | KF, crown ether | DMF, 150°C, 12 h | 35-45 | PET tracer precursors |
| Balz-Schiemann fluorination | NaNO₂/HBF₄ | 0°C to rt, 3 h | 68 (2 steps) | BBB-penetrating agents |
| Pd-catalyzed fluorination | BrettPhos-Pd-G3, CsF | DMSO, 100°C, 16 h | 72 | Metabolically stable analogs |
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5